

Application Note: Quantification of Bisabolangelone by HPLC-UV

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Compound of Interest		
Compound Name:	Bisabolangelone	
Cat. No.:	B1253720	Get Quote

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Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **bisabolangelone**, a sesquiterpenoid of interest for its potential therapeutic properties. The described protocol is applicable for the determination of **bisabolangelone** in plant extracts and other matrices, providing a reliable and robust method for quality control, pharmacokinetic studies, and drug development research.

Introduction

Bisabolangelone is a naturally occurring sesquiterpenoid found in various plants, notably within the Angelica genus. It possesses an α,β -unsaturated ketone moiety, which serves as a chromophore for UV detection. The growing interest in the pharmacological activities of **bisabolangelone** necessitates a precise and accurate analytical method for its quantification in different sample matrices. This document provides a comprehensive protocol for the determination of **bisabolangelone** using a reversed-phase HPLC-UV system.

Experimental Instrumentation and Chromatographic Conditions



- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile and water is recommended.
 - Solvent A: Water
 - Solvent B: Acetonitrile
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 μL.
- UV Detection Wavelength: Based on the α,β-unsaturated ketone chromophore, a wavelength in the range of 220-260 nm is recommended. The optimal wavelength should be determined by analyzing a standard solution of **bisabolangelone** and identifying the absorbance maximum (λmax). For the purpose of this protocol, a wavelength of 254 nm is proposed as a starting point.

Preparation of Standard Solutions

A stock solution of **bisabolangelone** is prepared by accurately weighing a known amount of the standard compound and dissolving it in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation (from Angelica Root)

- Grinding: Dry the plant material (e.g., Angelica root) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.
- Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a flask.
 Add 20 mL of methanol and perform extraction using ultrasonication for 30-60 minutes.



- Filtration: Filter the extract through a 0.45 μm syringe filter to remove particulate matter.
- Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Table 1: Summary of HPLC-UV Method Validation

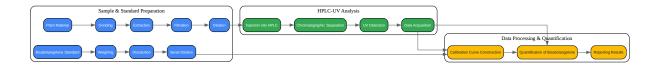
Parameters for Bisabolangelone Quantification

Parameter	Specification	Typical Value
Linearity		
Range	A minimum of 5 concentrations	1 - 100 μg/mL
Correlation Coefficient (r²)	≥ 0.999	0.9995
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	0.1 μg/mL
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	0.5 μg/mL
Accuracy (% Recovery)	80 - 120%	98.5 - 101.2%
Precision (% RSD)		
- Repeatability (Intra-day)	≤ 2%	< 1.5%
- Intermediate Precision (Interday)	≤ 3%	< 2.0%
Specificity	No interfering peaks at the retention time of bisabolangelone	Peak purity > 0.999

Experimental Workflow and Diagrams



The overall workflow for the quantification of **bisabolangelone** is depicted in the following diagram.



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Caption: Experimental workflow for **bisabolangelone** quantification.

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise tool for the quantification of **bisabolangelone**. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of **bisabolangelone** in various samples, thereby supporting its further development as a potential therapeutic agent.

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